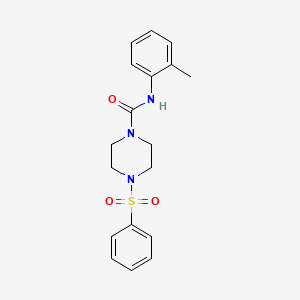

N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide belongs to a class of compounds featuring a piperazine core, often modified with various substituents that impart distinct chemical and physical properties. Piperazine derivatives are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

Piperazine derivatives, including those similar to N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, are typically synthesized via reactions involving piperazine and various sulfonyl chlorides or other functional groups. For instance, the synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands based on the 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine skeleton are described, indicating the versatility of such structures (McCombie et al., 2002).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with various substituents affecting the overall molecular conformation and properties. For example, the crystal structure of 4-Phenyl-piperazine-1-sulfonamide, a related compound, was determined to exhibit layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions (Berredjem et al., 2010).

Chemical Reactions and Properties

Piperazine derivatives, including N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, can undergo various chemical reactions based on the functional groups attached. For example, hyperbranched polymers were synthesized from 1-(2-aminoethyl)piperazine, indicating the reactivity of piperazine derivatives in polymer formation (Yan & Gao, 2000).

Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide derivatives have been explored for their potential in enantioselective catalysis. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have demonstrated high enantioselectivity as Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was critical for achieving high enantioselectivity, with isolated yields up to 99% and enantioselectivities up to 97% for a broad range of substrates, including aromatic and aliphatic ketimines (Zhouyu Wang et al., 2006).

Sulfomethylation of Piperazine

Research has also delved into the sulfomethylation of piperazine and polyazamacrocycles, indicating a route to mixed-side-chain macrocyclic chelates. This process, performed in aqueous medium at various pH values, showed that the number of methanesulfonate groups introduced was largely determined by pH, highlighting the chemical versatility and reactivity of piperazine-based compounds in creating complex molecular structures (J van Westrenen & A D Sherry, 1992).

Hyperbranched Polymers

In the development of hyperbranched polymers, 1-(2-aminoethyl)piperazine has been used to prepare hyperbranched polysulfone−amine through polyaddition with divinyl sulfone. This strategy highlights the use of N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide derivatives in polymer chemistry, offering solubility in water and various organic solvents and providing insights into the polymerization mechanism (D. Yan & Chao Gao, 2000).

Novel Sulfonated Nanofiltration Membranes

Research into sulfonated nanofiltration membranes for dye treatment has utilized novel sulfonated aromatic diamine monomers, demonstrating an increase in water flux by improving surface hydrophilicity without compromising dye rejection. This application underscores the potential of N-(2-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide derivatives in environmental science and engineering, particularly in the treatment of dye solutions (Yang Liu et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-15-7-5-6-10-17(15)19-18(22)20-11-13-21(14-12-20)25(23,24)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVXEVFDIILJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)